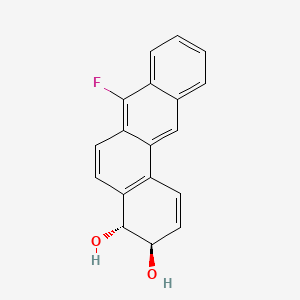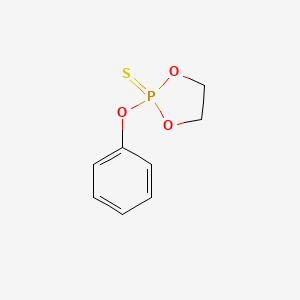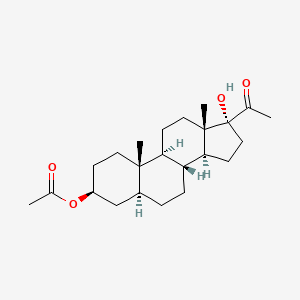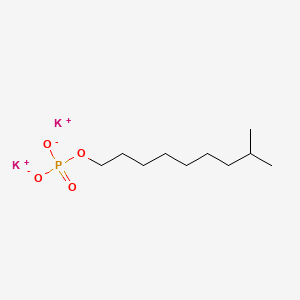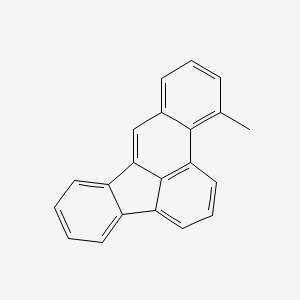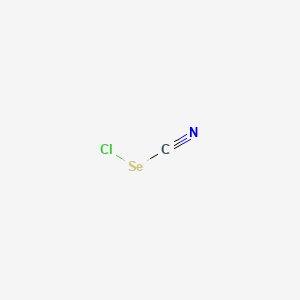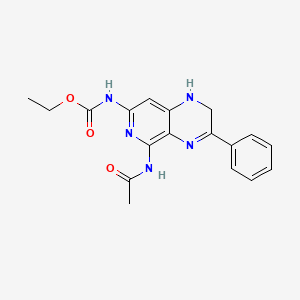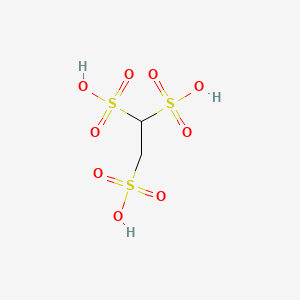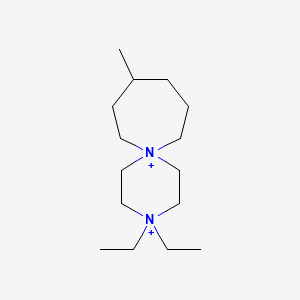
3,3-Diethyl-9-methyl-3lambda(5),6lambda(5)-diazaspiro(5.6)dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethyl-9-methyl-3lambda(5),6lambda(5)-diazaspiro(56)dodecane is a complex organic compound characterized by its spirocyclic structure, which includes two nitrogen atoms in a diazaspiro configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-9-methyl-3lambda(5),6lambda(5)-diazaspiro(5.6)dodecane typically involves multi-step organic reactions. One common method includes:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor, often through a nucleophilic substitution reaction. For example, a diethylamine derivative can react with a halogenated cyclohexane under basic conditions to form the spirocyclic core.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions. This might involve the use of methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diethyl-9-methyl-3lambda(5),6lambda(5)-diazaspiro(5.6)dodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), which can reduce any unsaturated bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ with Pd/C catalyst.
Substitution: Alkyl halides (e.g., CH₃I) in the presence of a base like NaH.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Saturated derivatives.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,3-Diethyl-9-methyl-3lambda(5),6lambda(5)-diazaspiro(5.6)dodecane is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of spirocyclic compounds with biological macromolecules. Its structure allows for the exploration of binding affinities and mechanisms of action with enzymes and receptors.
Propiedades
Número CAS |
5472-60-6 |
|---|---|
Fórmula molecular |
C15H32N2+2 |
Peso molecular |
240.43 g/mol |
Nombre IUPAC |
3,3-diethyl-9-methyl-3,6-diazoniaspiro[5.6]dodecane |
InChI |
InChI=1S/C15H32N2/c1-4-16(5-2)11-13-17(14-12-16)9-6-7-15(3)8-10-17/h15H,4-14H2,1-3H3/q+2 |
Clave InChI |
MRXFZACGNKESHF-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1(CC[N+]2(CCCC(CC2)C)CC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




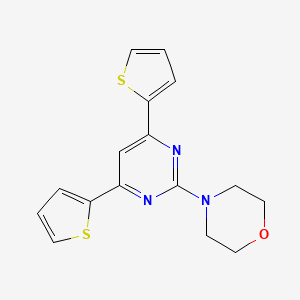
![2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B12796175.png)


